molecular formula C22H23ClN6O B1139180 Btk inhibitor 1 (R enantiomer hydrochloride)

Btk inhibitor 1 (R enantiomer hydrochloride)

Cat. No.: B1139180
M. Wt: 422.9 g/mol
InChI Key: ATLAMSZMAHXMSQ-PKLMIRHRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of IBT6A (hydrochloride) involves the synthesis of Ibrutinib and its related impurities. The process typically includes the use of various reagents and solvents under controlled conditions. For instance, a mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .

Industrial Production Methods

Industrial production methods for IBT6A (hydrochloride) are not extensively documented, but they generally follow similar principles as laboratory synthesis, with a focus on scalability and purity. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the separation of IBT6A from other impurities .

Chemical Reactions Analysis

Types of Reactions

IBT6A (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include IBT6A Ibrutinib dimer and IBT6A adduct, which are used in further chemical synthesis and research applications .

Scientific Research Applications

IBT6A (hydrochloride) has several scientific research applications, including:

    Chemistry: Used in the synthesis of complex molecules and as a reference compound in analytical studies.

    Biology: Studied for its interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

IBT6A (hydrochloride) is unique due to its specific role as an impurity of Ibrutinib and its involvement in the synthesis of IBT6A Ibrutinib dimer and IBT6A adduct. Its distinct chemical structure and reactivity make it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16;/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26);1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLAMSZMAHXMSQ-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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